Piperidine-1-carboximidamide Hydrobromide

Description

BenchChem offers high-quality Piperidine-1-carboximidamide Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-1-carboximidamide Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidine-1-carboximidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTPMDPAIHTZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380464 | |

| Record name | Piperidine-1-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332367-56-3 | |

| Record name | Piperidine-1-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Piperidine-1-carboximidamide Hydrobromide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Piperidine-1-carboximidamide Hydrobromide (CAS No: 332367-56-3), a molecule of significant interest to the fields of medicinal chemistry and drug discovery. The document delineates its core molecular and physicochemical properties, offers detailed protocols for its synthesis and analytical characterization, and discusses its potential applications, grounded in the established pharmacological importance of its constituent moieties: the piperidine scaffold and the guanidinium group. With a molecular weight of 208.10 g/mol , this compound serves as a valuable building block and a compelling candidate for fragment-based drug discovery programs.[1][2] This guide is structured to provide researchers and drug development professionals with the critical technical knowledge and field-proven insights required to effectively utilize this compound in their work.

Core Molecular Profile

Piperidine-1-carboximidamide Hydrobromide is a salt consisting of a protonated piperidine-1-carboximidamide cation and a bromide anion. Its structure combines two pharmacologically significant motifs.

-

The Piperidine Scaffold: This six-membered heterocyclic amine is a "privileged scaffold" in medicinal chemistry, found in a vast array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[3][4] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it a cornerstone in drug design.[3]

-

The Carboximidamide (Guanidinium) Group: The guanidinium moiety is protonated at physiological pH, forming a stable, delocalized cation. This feature allows it to act as a strong hydrogen bond donor and engage in crucial electrostatic interactions with negatively charged residues, such as carboxylates or phosphates, found in the binding pockets of many biological targets.

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | piperidine-1-carboximidamide;hydrobromide | [2] |

| CAS Number | 332367-56-3 | [1][2] |

| Molecular Formula | C₆H₁₄BrN₃ | [1][2] |

| Molecular Weight | 208.10 g/mol | [1][2] |

| Exact Mass | 207.03711 Da | [2] |

| SMILES | N=C(N1CCCCC1)N.[H]Br | [1] |

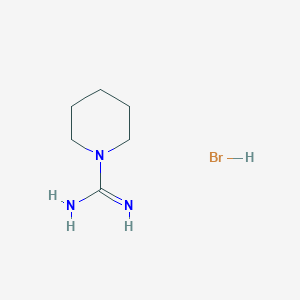

Chemical Structure

Caption: The chemical structure illustrates the piperidine ring bonded to the carboximidamide group, forming the cationic species, with the associated hydrobromide counter-ion.

Physicochemical, Safety, and Handling Protocols

Physicochemical Data

| Property | Value / Observation | Source(s) |

| Appearance | White to off-white solid (Typical for similar salts) | Inferred |

| Boiling Point | No data available | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. Piperidine is miscible with water.[5] | Inferred |

| Storage | Store under an inert atmosphere at room temperature.[1] Keep container tightly closed in a dry, well-ventilated place.[6][7] |

GHS Hazard Information

This compound should be handled with care by trained professionals, adhering to standard laboratory safety procedures.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

Safe Handling and Storage Protocol

Expertise & Experience Insight: The hazardous properties of this compound are typical for reactive amine derivatives and hydrohalide salts. The following protocol is a self-validating system designed to minimize exposure and ensure stability.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to control vapor exposure.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapor.[9] Wash hands thoroughly after handling.[8]

-

Storage: Store in its original, tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] The recommended storage condition is under an inert atmosphere at room temperature.[1]

-

Spill Response: In case of a spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Avoid generating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Synthesis and Purification

Causality Behind Experimental Choices: A robust and common method for synthesizing N-substituted guanidines is through the reaction of a primary or secondary amine with a guanylating agent. This approach is chosen for its high efficiency and the commercial availability of suitable reagents. The subsequent salt formation with hydrobromic acid is a straightforward acid-base reaction to yield the desired product.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Piperidine-1-carboximidamide Hydrobromide.

Detailed Experimental Protocol

-

Guanylation of Piperidine:

-

To a solution of piperidine (1.0 eq) in dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.5 eq).

-

Add a solution of 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) portion-wise while stirring at room temperature.

-

Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct from the guanylating agent, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this type of reaction.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, Piperidine-1-carboximidamide.[10]

-

-

Salt Formation and Purification:

-

Dissolve the crude free base in a minimal amount of isopropanol (IPA).

-

Slowly add a solution of hydrobromic acid (1.05 eq, e.g., 48% aqueous or HBr in acetic acid) dropwise with stirring.

-

Rationale: The addition of strong acid protonates the basic guanidine group, leading to the precipitation of the less soluble hydrobromide salt. IPA is a good solvent for the free base but a poor solvent for the salt, facilitating precipitation.

-

Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold IPA, and then with diethyl ether.

-

Dry the product under vacuum to yield Piperidine-1-carboximidamide Hydrobromide as a solid. Further purification can be achieved by recrystallization if necessary.

-

Analytical Characterization

Rationale for Method Selection: A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. HPLC provides purity data, Mass Spectrometry confirms the molecular weight, and NMR spectroscopy provides detailed structural information, creating a self-validating analytical system.

Analytical Workflow

Caption: Standard workflow for the analytical characterization of the final product.

Standard Analytical Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using A: 0.1% Trifluoroacetic acid (TFA) in Water and B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expected Result: A single major peak indicating the purity of the compound.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: The primary ion observed will be the cationic species [C₆H₁₄N₃]⁺. The expected m/z value for this cation is approximately 128.12, corresponding to the molecular weight of the free base (127.19 g/mol ) plus a proton.[10] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: D₂O or DMSO-d₆.

-

¹H NMR: Expect broad signals for the exchangeable N-H protons of the guanidinium group. Distinct multiplets corresponding to the piperidine ring protons would be observed, typically in the δ 1.5-1.8 ppm (for the C3, C4, C5 protons) and δ 3.2-3.5 ppm (for the C2, C6 protons adjacent to the nitrogen) regions.

-

¹³C NMR: Expect signals for the three chemically distinct carbons of the piperidine ring and a key signal for the guanidinium carbon (C=N) further downfield, typically in the δ 155-160 ppm range.

-

Applications in Research and Drug Development

The value of Piperidine-1-carboximidamide Hydrobromide lies in its potential as a versatile building block for constructing more complex and potent drug candidates.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~208 g/mol , this compound fits the profile of a molecular fragment. It can be used in screening campaigns against various biological targets to identify initial low-affinity hits, which can then be optimized into high-potency leads.[11]

-

Lead Optimization: The piperidine nitrogen and the guanidine nitrogens provide multiple points for chemical modification, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

-

Targeting Guanidinium Binding Pockets: This molecule is an ideal starting point for designing inhibitors for enzymes and receptors that recognize arginine, such as nitric oxide synthases, protein kinases, or certain GPCRs.

-

Diverse Therapeutic Potential: Given the wide range of activities associated with piperidine derivatives—from anticancer and antimicrobial to CNS-active agents—this compound represents a gateway to exploring numerous therapeutic areas.[3][4][12][13]

Logical Framework for Application

Caption: Relationship between structural features and potential drug applications.

Conclusion

Piperidine-1-carboximidamide Hydrobromide is more than a simple chemical; it is a strategically designed molecular entity that embodies key principles of modern medicinal chemistry. Its combination of a privileged piperidine scaffold and a functionally critical guanidinium group makes it a high-value tool for researchers. This guide has provided a comprehensive overview of its chemical properties, safe handling procedures, and robust methods for its synthesis and characterization. By leveraging the insights and protocols detailed herein, scientists in drug discovery and development can effectively utilize this compound to accelerate their research programs and explore novel therapeutic avenues.

References

-

International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-1-carboxamidine. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). piperidine-1-carboximidamide hydrobromide. Retrieved from [Link]

-

Chemsrc. (n.d.). piperidine,hydroiodide. Retrieved from [Link]

- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

- Google Patents. (n.d.). CN1126740C - Preparation method of piperidine carboxamide derivative.

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

ResearchGate. (2025, October 18). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of piperidine-1-carboxamide. Retrieved from [Link]

-

Loba Chemie. (n.d.). PIPERIDINE AR. Retrieved from [Link]

Sources

- 1. 332367-56-3|Piperidine-1-carboximidamide hydrobromide|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. chemos.de [chemos.de]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lobachemie.com [lobachemie.com]

- 10. Piperidine-1-carboxamidine | C6H13N3 | CID 205051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Stability Profile and Storage Protocols for Piperidine-1-carboximidamide Hydrobromide

Executive Summary

Piperidine-1-carboximidamide Hydrobromide (CAS: 332367-56-3) is a guanidine-derived heterocycle frequently employed as a building block in the synthesis of serine protease inhibitors and diverse peptidomimetics.[1][2] While the hydrobromide salt form confers improved crystallinity and thermal stability compared to the free base, it remains susceptible to hydrolytic degradation and hygroscopic agglomeration .

This guide defines the critical storage parameters required to maintain >98% purity over extended periods. The core directive is the exclusion of atmospheric moisture to prevent the irreversible hydrolysis of the amidine moiety into its corresponding urea derivative.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

Understanding the fundamental properties of the compound is the first step in establishing a robust storage protocol.

| Property | Specification |

| Chemical Name | Piperidine-1-carboximidamide Hydrobromide |

| Synonyms | 1-Piperidinecarboximidamide HBr; N-Amidino-piperidine hydrobromide |

| CAS Number | 332367-56-3 |

| Molecular Formula | C₆H₁₄BrN₃ |

| Molecular Weight | 208.10 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Hygroscopicity | Moderate to High (Salt form dependent) |

| pKa (Conj.[3] Acid) | ~13.6 (Guanidinium core) |

Stability Mechanisms & Degradation Pathways[9]

The stability of Piperidine-1-carboximidamide HBr is governed by the reactivity of its guanidino-like amidine group . Unlike simple amines, this functional group is thermodynamically driven toward hydrolysis under specific conditions.

The Hydrolysis Threat

The primary degradation pathway is the hydrolysis of the imine bond (

-

High Humidity: Provides the nucleophile (

). -

pH Excursions: Basic environments deprotonate the salt, rendering the carbon more susceptible to attack.

-

Temperature: Increases kinetic collision frequency.

Visualization of Degradation Pathway

The following diagram illustrates the mechanistic shift from the active pharmaceutical ingredient (API) to its inactive urea impurity.

Figure 1: Hydrolytic degradation pathway of Piperidine-1-carboximidamide HBr upon exposure to moisture.

Storage & Handling Protocols

To mitigate the degradation risks outlined above, a "Multi-Barrier" storage strategy is required.

The 3-Barrier Storage System

For long-term storage (>3 months), do not rely on the original vendor packaging once opened.

-

Primary Barrier (Inert Atmosphere):

-

Flush the headspace of the vial with dry Nitrogen (

) or Argon before sealing. -

Why: Displaces moisture-laden air and prevents oxidative discoloration of the bromide counter-ion.

-

-

Secondary Barrier (Desiccation):

-

Place the primary vial inside a secondary jar or heat-sealed Mylar bag containing Silica Gel or Molecular Sieves (4Å) .

-

Why: Actively scavenges any moisture that permeates the primary seal.

-

-

Tertiary Barrier (Light & Temp Control):

-

Store in Amber Glass to prevent photo-degradation.

-

Maintain temperature at 2°C to 8°C (Refrigerated).

-

Note: While the compound is stable at Room Temperature (RT) for short durations (shipping/handling), refrigeration significantly slows hydrolysis kinetics.

-

Storage Conditions Matrix

| Duration | Temperature | Atmosphere | Container Type |

| Daily Use | 20°C - 25°C | Ambient (Keep Tightly Closed) | Original Vial |

| Short Term (<3 Months) | 2°C - 8°C | Nitrogen Flush Recommended | Amber Glass + Parafilm |

| Long Term (>1 Year) | -20°C | Mandatory Inert Gas | Sealed Vial inside Desiccator |

Quality Control & Analytical Monitoring

When retrieving stored material for critical experiments, a "Fitness for Use" check is recommended if the container has been opened previously.

Visual Inspection

-

Pass: Free-flowing white crystalline powder.

-

Fail: Clumped, sticky, or yellowed material. (Indicates hygroscopic uptake or bromide oxidation).

HPLC Method for Purity Assessment

Standard Reverse-Phase HPLC is suitable, but due to the basicity of the guanidine group, a buffered mobile phase is essential to prevent peak tailing.

-

Column: C18 (End-capped to reduce silanol interactions) or Phenyl-Hexyl.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 10mM Ammonium Formate (pH 3-4).

-

Mobile Phase B: Acetonitrile.

-

Detection: UV @ 210-220 nm (Guanidine absorption is weak; low wavelength required).

-

Impurity Marker: Look for the Urea peak (Piperidine-1-carboxamide), which typically elutes later than the salt in acidic systems due to loss of the positive charge.

Safety & Emergency (HSE)

GHS Classification: Warning[3][4][5]

Spill Protocol:

-

Isolate: Evacuate the immediate area if dust is generated.

-

PPE: Wear nitrile gloves, safety goggles, and a P95 dust mask.

-

Clean-up: Do not dry sweep. Dampen with a paper towel soaked in water to avoid dust generation, then wipe up. Treat the surface with a mild detergent.

References

-

Matrix Fine Chemicals. (n.d.). Piperidine-1-carboximidamide Hydrobromide Product Sheet. Retrieved January 29, 2026, from [Link]

-

Arakawa, T., & Timasheff, S. N. (1984).[7] Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. (Contextualizing guanidine salt stability). Retrieved from [Link]

Sources

- 1. PIPERIDINE-1-CARBOXIMIDAMIDE HYDROBROMIDE | CAS 332367-56-3 [matrix-fine-chemicals.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. 332367-56-3|Piperidine-1-carboximidamide hydrobromide|BLD Pharm [bldpharm.com]

- 4. 52318-35-1|Piperidine-1-carboximidamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Profiling of Piperidine-1-carboximidamide Hydrobromide: From Quantum Mechanics to Molecular Dynamics

[1][2][3]

Executive Summary & Chemical Basis

Piperidine-1-carboximidamide Hydrobromide (C₆H₁₃N₃[1][2][3]·HBr) acts as a critical structural probe in medicinal chemistry, often serving as a bioisostere for the arginine side chain. In a computational environment, the modeling strategy must rigorously account for its ionic nature.[3] At physiological pH (7.4), the guanidine moiety is protonated (

Core Modeling Directive:

Quantum Mechanical (QM) Characterization[1][4]

Before classical simulation, the electronic structure must be resolved to generate accurate partial charges (ESP) and force field parameters. Standard force fields often underestimate the delocalization of the positive charge in guanidinium systems.

DFT Protocol

Objective: Geometry optimization and electrostatic potential (ESP) mapping.

-

Functional/Basis Set: wB97X-D / 6-311++G(d,p).[1][2][3][4]

-

Rationale: The wB97X-D functional includes dispersion corrections essential for the piperidine ring puckering.[2] The ++ diffuse functions are mandatory for describing the diffuse electron cloud of the cationic head group.

-

-

Solvation: IEFPCM (Implicit Solvation) – Water (

).[1][2][3]

Tautomerism & Protonation

The guanidine group allows for multiple tautomers.[1][2][3] However, due to

-

Directive: Model the protonated form (charge +1).

-

Check: Ensure the piperidine ring adopts a chair conformation, which is energetically favorable by ~5-7 kcal/mol over the twist-boat.

QM Workflow Visualization[2][3]

Figure 1: Quantum Mechanical workflow for generating force-field compliant parameters.

Molecular Docking Strategy

Piperidine-1-carboximidamide is a classic "Arginine Mimic."[1][2][3] It targets negatively charged pockets (Asp/Glu rich regions) in enzymes like Serine Proteases (e.g., Trypsin, Thrombin) or Nitric Oxide Synthase (NOS).[1]

Target Preparation

-

Receptor: Remove crystallographic water (unless bridging is suspected).[1][2][3]

-

Grid Box: Center on the catalytic triad or the S1 pocket.[2][3]

-

Residue Protonation: Use PROPKA to set protonation states of His/Asp/Glu at pH 7.4.[1][2][3]

Ligand Protocol[1][2][3]

Molecular Dynamics (MD) Simulation[5]

MD is required to verify the stability of the ligand-receptor complex and the solvation shell of the hydrobromide salt.

Topology Generation

Standard force fields (CHARMM36 / Amber ff14SB) do not have specific parameters for this exact molecule.[1][2][3]

-

Tool: Acpype (AnteChamber PYthon Parser interfacE) or CGenFF.[1][2][3]

-

Charge Method: RESP (Restrained Electrostatic Potential) derived from the QM ESP calculation.[1][2][3] Do not use Gasteiger charges for this cation, as they poorly represent the resonance delocalization.

System Setup (GROMACS Pipeline)[1][2][3]

| Parameter | Setting | Rationale |

| Force Field | GAFF2 (Ligand) + ff14SB (Protein) | GAFF2 is optimized for small organic drug-like molecules.[1][2][3] |

| Water Model | TIP3P | Compatible with Amber force fields.[1][2][3] |

| Box Type | Dodecahedron | Minimizes solvent volume (computational efficiency).[1][2][3] |

| Neutralization | Add | System must be neutral.[1][2][3] Use |

| Salt Conc. | 0.15 M NaCl | Physiological ionic strength.[1][2][3] |

Simulation Protocol

-

Minimization: Steepest Descent (50,000 steps) to remove steric clashes.[1][2][3]

-

Equilibration (NVT): 100 ps, 300 K. Restrain ligand heavy atoms.

-

Equilibration (NPT): 100 ps, 1 bar. Allow density relaxation.[1][2][3]

-

Production MD: 100 ns. No restraints.

MD Workflow Visualization[1][2][3]

Figure 2: Molecular Dynamics simulation pipeline using GROMACS/Amber tools.

ADMET & Druglikeness Profiling

While in silico models predict binding, ADMET predicts viability.[1][2][3] The high polarity of the guanidine group is the limiting factor for membrane permeability.

SwissADME Protocol

Submit the SMILES string of the neutral form for standard logP algorithms, but interpret results knowing the cation dominates at pH 7.4.[3]

-

SMILES: C1CCN(CC1)C(=N)N

-

Key Metrics to Monitor:

| Property | Target Range | Prediction for Piperidine-1-carboximidamide | Implication |

| TPSA | < 140 Ų | ~50-60 Ų | Good polar surface area, but charge limits passive diffusion.[1][2][3][5] |

| LogP (WLOGP) | 0 - 3 | ~0.2 (Low) | Highly hydrophilic.[1][3] Likely requires active transport or paracellular uptake.[1][2][3] |

| BBB Permeant | Yes/No | No | Unlikely to cross Blood-Brain Barrier without specific transporters.[1][2][3] |

| P-gp Substrate | Yes/No | Likely No | Small fragment, usually not a P-gp target.[1][2][3] |

References

-

Gaussian 16 User Reference. Gaussian, Inc.[1][2][3] [Methodology for DFT Optimization]. Available at: [Link][1]

-

GROMACS Documentation. "Ligand topology generation with Acpype/Antechamber." [MD Protocol]. Available at: [Link]

-

SwissADME. "Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1][2][3][6] [ADMET Prediction]. Available at: [Link][6]

-

PubChem Database. "Piperidine-1-carboximidamide (CID 15621626)."[1][2][3][7] [Chemical Properties]. Available at: [Link][1]

-

AmberTools. "General Amber Force Field (GAFF) for organic molecules." [Force Field]. Available at: [Link][1]

Sources

- 1. Piperidine-1-carboxamide, 21c | C27H44ClN3O3 | CID 44143387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine-1-carboxamidine | C6H13N3 | CID 205051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-1-carboxylic acid | C6H11NO2 | CID 9964094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CID 15621626 | C6H13N3 | CID 15621626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Piperidine-1-carboximidamide Hydrobromide

Foreword: Embracing the Unknown

In the landscape of drug discovery and development, compounds with uncharacterized mechanisms of action represent both a challenge and a significant opportunity. Piperidine-1-carboximidamide Hydrobromide, a molecule marrying the privileged piperidine scaffold with the versatile guanidine functional group, sits squarely in this intriguing category. While the individual components are well-represented in a multitude of approved therapeutics, their specific combination in this compound leaves its biological activity and molecular targets largely unexplored.

This guide is not a retrospective summary of established facts. Instead, it is a forward-looking strategic whitepaper designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for systematically dissecting the pharmacological profile of Piperidine-1-carboximidamide Hydrobromide. We will delve into the chemical rationale for its potential activities, propose testable hypotheses, and provide detailed, field-proven experimental protocols to illuminate its mechanism of action. Our approach is grounded in the principles of causality, self-validation, and authoritative scientific grounding, empowering research teams to confidently navigate the path from a compound of unknown function to a well-characterized therapeutic candidate.

Part 1: Structural and Physicochemical Characterization

Piperidine-1-carboximidamide Hydrobromide is a salt consisting of a protonated piperidine-1-carboximidamide cation and a bromide anion. The core organic structure features a piperidine ring, a common motif in medicinal chemistry, linked to a guanidinium group.[1][2] This guanidinium group, the protonated form of the guanidine moiety, is a key structural feature of the amino acid arginine and is found in numerous pharmaceuticals.[3][4]

Table 1: Physicochemical Properties of Piperidine-1-carboximidamide Hydrobromide

| Property | Value/Information | Source |

| CAS Number | 332367-56-3 | [5] |

| Molecular Formula | C₆H₁₄BrN₃ | [5] |

| Molecular Weight | 208.10 g/mol | [5] |

| Structure | A piperidine ring attached to a C(=NH)NH₂ group, as a hydrobromide salt. | [5] |

| Predicted pKa | The guanidinium group is strongly basic (pKa of the conjugate acid is typically >12), meaning it will be protonated and positively charged at physiological pH. | General Chemical Knowledge |

| Predicted LogP | The presence of the charged guanidinium group suggests low lipophilicity and high water solubility. | General Chemical Knowledge |

The high basicity of the guanidine group is a critical feature. At physiological pH, the molecule will exist almost exclusively in its charged guanidinium form. This has profound implications for its potential biological activity, suggesting it may interact with negatively charged pockets in proteins, nucleic acids, or cell membranes.

Part 2: A Landscape of Potential Mechanisms – Learning from Analogs

The therapeutic potential of a molecule can often be inferred from the known activities of its constituent parts. Both the piperidine and guanidine moieties are "privileged structures" in medicinal chemistry, appearing in a wide array of drugs with diverse mechanisms of action.

The Piperidine Scaffold: A Versatile Chassis

The piperidine ring is a six-membered heterocycle that is a cornerstone of modern pharmaceuticals.[1][2] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. Piperidine-containing drugs have demonstrated a vast range of pharmacological activities.[6][7]

-

Central Nervous System (CNS) Agents: Many antipsychotics and opioids feature a piperidine ring that is crucial for their interaction with neurotransmitter receptors.

-

Enzyme Inhibitors: The piperidine scaffold is found in inhibitors of various enzymes, including α-glucosidase, which is relevant for diabetes treatment.[8]

-

Ion Channel Modulators: Certain piperidine derivatives can block or modulate the activity of ion channels, such as those involved in neuromuscular transmission.[9]

-

Antimicrobial and Anticancer Agents: A growing body of research highlights the antimicrobial and cytotoxic potential of novel piperidine derivatives.[7][10]

The Guanidine Group: A Hub of Biological Interactions

The guanidine group is a highly basic, nitrogen-rich functional group that is also a key player in pharmacology.[3][11] Its ability to form multiple hydrogen bonds and salt bridges makes it an effective anchor for binding to biological macromolecules.

-

Antidiabetic Agents: The biguanide metformin, a cornerstone of type 2 diabetes therapy, contains a guanidine-like structure.

-

Antihypertensive Drugs: Guanabenz and other guanidine-containing compounds have been used as antihypertensive agents.[12]

-

Antimicrobial and Antiviral Agents: The guanidine moiety is present in several antimicrobial and antiviral drugs, where it can interfere with pathogen replication or cell entry.[12][13]

-

Inhibitors of Nitric Oxide Synthase (NOS): The guanidinium group of L-arginine is the substrate for NOS, and many NOS inhibitors are guanidine derivatives.

Given this landscape, Piperidine-1-carboximidamide Hydrobromide could plausibly act through a variety of mechanisms, including but not limited to enzyme inhibition, receptor modulation, ion channel blockade, or antimicrobial activity.

Part 3: A Strategic Framework for Mechanistic Elucidation

With no established mechanism of action, a systematic, multi-pronged approach is required. The following workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven experiments.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanidine - Wikipedia [en.wikipedia.org]

- 5. 332367-56-3|Piperidine-1-carboximidamide hydrobromide|BLD Pharm [bldpharm.com]

- 6. ijnrd.org [ijnrd.org]

- 7. nwmedj.org [nwmedj.org]

- 8. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academicjournals.org [academicjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains [mdpi.com]

- 13. jocpr.com [jocpr.com]

Physicochemical Profiling & Synthetic Strategies for Guanidinylated Piperidines

Executive Summary

The guanidinylated piperidine motif represents a high-impact pharmacophore in modern drug discovery, effectively bridging the gap between lipophilic bioavailability and specific electrostatic molecular recognition. By tethering the superbasic guanidine moiety (

This technical guide dissects the physicochemical paradox of this motif: balancing the high polarity required for receptor binding (e.g., GPCRs, proteases) against the lipophilicity required for membrane permeability. It provides validated synthetic protocols, property modulation strategies, and ADMET profiling standards.

The Structural Motif: Pharmacophore Analysis

The guanidinylated piperidine is not merely a sum of its parts; it is a synergistic scaffold. The piperidine ring serves as a semi-rigid linker that positions the guanidinium cation—a planar, Y-shaped resonance structure—into anionic pockets of therapeutic targets.

Core Interactions

-

Electrostatic Anchoring: The protonated guanidinium forms bidentate hydrogen bonds with carboxylate groups (Asp, Glu) in protein active sites.

-

Cation-

Interactions: The delocalized positive charge stacks effectively with aromatic residues (Trp, Tyr, Phe). -

Lipophilic Vector: The piperidine ring allows for hydrophobic contacts and can be substituted (e.g., 4-phenyl) to adjust

.

Critical Physicochemical Parameters[1][2]

Basicity and Ionization ( )

The defining feature of this scaffold is its high basicity. Unsubstituted guanidinylated piperidines exist almost exclusively as cations at physiological pH (7.4).

-

Challenge: Permanent ionization hinders passive membrane diffusion (low

). -

Solution: Electron-withdrawing groups (EWGs) on the guanidine nitrogen can lower the

to physiological ranges (7–9), establishing an equilibrium between the neutral (permeable) and ionized (active) forms.

Table 1: Impact of Guanidine Substitution on

| Substituent (R) | Electronic Effect | Approx. | Predominant Species (pH 7.4) | Permeability Potential |

| -H (Unsubstituted) | None | ~13.6 | Cation (>99%) | Low (requires transport) |

| -CH | Inductive Donor | ~13.8 | Cation (>99%) | Low |

| -Ph (Phenyl) | Resonance W/D | ~10.5 | Cation (~99%) | Low-Moderate |

| -COCH | Carbonyl W/D | ~8.2 | Mixed (Ionized/Neutral) | High |

| -CN (Cyano) | Strong W/D | ~-0.5 | Neutral | High (but reduced binding) |

| -NO | Strong W/D | ~-0.9 | Neutral | High (toxicity risk) |

Lipophilicity and Solubility ( )

The piperidine ring contributes significantly to the

-

Optimization: Fluorination of the piperidine ring (e.g., 3,3-difluoropiperidine) lowers the basicity of the ring nitrogen (if free) and increases metabolic stability without significantly altering steric bulk.

Metabolic Stability

The piperidine ring is a known metabolic soft spot, susceptible to oxidative metabolism by CYP450 isoforms (typically CYP2D6 and CYP3A4).

-

Metabolic Hotspots:

-carbon oxidation (adjacent to nitrogen). -

Mitigation: Blocking metabolic sites via gem-dimethyl or spiro-cyclic substitution.

Visualization: Structure-Property Logic

The following diagram illustrates the decision-making process for optimizing guanidinylated piperidines based on target location (intracellular vs. extracellular).

Figure 1: Decision matrix for optimizing physicochemical properties based on biological target location.

Synthetic Accessibility & Protocols

Reliable synthesis is paramount. The direct guanidinylation of aminopiperidines is the industry standard. The protocol below utilizes 1H-pyrazole-1-carboxamidine hydrochloride , a reagent preferred for its mild conditions and easy byproduct removal.

Protocol: Synthesis of N-Guanyl-4-Aminopiperidine Derivatives

Reagents:

-

Substrate: 1-Boc-4-aminopiperidine (or derivative)

-

Reagent: 1H-pyrazole-1-carboxamidine HCl (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

), dissolve 1-Boc-4-aminopiperidine (1.0 mmol) in anhydrous DMF (5 mL). -

Activation: Add DIPEA (2.5 mmol) and stir at room temperature for 10 minutes to ensure the amine is free-based.

-

Addition: Add 1H-pyrazole-1-carboxamidine HCl (1.1 mmol) in a single portion.

-

Reaction: Stir the mixture at room temperature for 16–24 hours. Monitor via LC-MS (Target mass: M+1).

-

Note: If conversion is slow, heat to 40°C.

-

-

Workup (Self-Validating Step):

-

Dilute reaction with diethyl ether (50 mL). The product often precipitates as a guanidinium salt or oil, while the pyrazole byproduct remains in solution.

-

Decant ether. Wash the residue with fresh ether (2x).

-

-

Deprotection (if Boc is present):

-

Dissolve residue in DCM/TFA (1:1 ratio) and stir for 1 hour.

-

Evaporate volatiles under reduced pressure.

-

-

Purification: Reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA modifier.

Validation Check:

-

1H NMR: Look for the disappearance of pyrazole protons and the appearance of broad guanidine NH signals (typically

7–10 ppm depending on solvent). -

Mass Spec: Confirm parent ion

.

ADMET Profiling & Biological Applications

Permeability Mechanisms

While small guanidines utilize transporters (e.g., OCTs), bulky guanidinylated piperidines often rely on:

-

Passive Diffusion: Only possible if

is modulated (see Section 2.1). -

"Lipoguanidine" Effect: Attaching long-chain fatty acids or highly lipophilic tails to the piperidine nitrogen can facilitate membrane insertion and translocation, a strategy used in antibacterial sensitizers [1].

Case Studies in Drug Development

-

Antibacterials: Guanidinylated piperidines act as membrane disruptors. The cationic headgroup binds to anionic bacterial lipids (LPS), while the piperidine tail inserts into the membrane core, causing depolarization [2].

-

GPCR Antagonists: In Histamine H3 and Muscarinic M2 receptor antagonists, the guanidine moiety mimics the endogenous ligand's amine but with higher affinity due to bidentate anchoring [3].

-

Anticancer Agents: Derivatives serve as DNA minor groove binders.[1] The curvature of the piperidine-guanidine assembly matches the DNA helix, interfering with replication [4].

Workflow: Biological Evaluation

Figure 2: Standard ADMET profiling workflow for cationic scaffolds.

References

-

Development of Novel Membrane Disrupting Lipoguanidine Compounds. ACS Medicinal Chemistry Letters. (2024). A study on merging hydrophilic guanidines with lipophilic tails to sensitize Gram-negative bacteria.[2][3][4]

-

A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent. MDPI. (2021). Discusses guanidine moieties in drug design and their efficacy against resistant strains.

-

Guanidine Derivatives: Structural Modification of Histamine H3R Antagonists. ACS Publications. (2021). Details the use of guanidine as a bioisostere in GPCR ligand design.

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents. RSC Advances. (2025). Explores the DNA minor groove binding potential of guanidinylated scaffolds.

-

Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. Journal of Chemical Information and Modeling. (2013). Provides computational methods for predicting basicity in these systems.

Sources

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Piperidine-1-carboximidamide Hydrobromide: Technical Safety & Handling Guide

Topic: Piperidine-1-carboximidamide Hydrobromide Safety and Handling Precautions Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Chemical Identity

Piperidine-1-carboximidamide Hydrobromide (CAS: 332367-56-3) is a guanidine-functionalized piperidine derivative often utilized as a building block in the synthesis of pharmaceuticals, particularly antihypertensive agents and enzyme inhibitors. Unlike its parent compound piperidine (a volatile, flammable liquid), this hydrobromide salt is a stable, solid-phase reagent. However, its handling requires specific protocols to manage hygroscopicity, potential corrosivity upon hydrolysis, and bioactive guanidinium toxicity.

Critical Distinction: Know Your Reagent

A common error in laboratory safety is conflating this salt with its precursors or related analogs.

| Feature | Piperidine-1-carboximidamide HBr | Piperidine (Free Base) | Pyridine Hydrobromide |

| CAS | 332367-56-3 | 110-89-4 | 18820-82-1 |

| State | Solid (Crystalline Powder) | Liquid | Solid |

| Primary Hazard | Irritant (Skin/Eye/Resp), Harmful (Oral) | Flammable, Corrosive, Toxic | Corrosive, Hygroscopic |

| Handling Focus | Dust control, Moisture exclusion | Fume hood (vapor), Fire safety | Acid handling |

Physicochemical Profile[1]

-

Synonyms: 1-Amidinopiperidine hydrobromide; N-Amidino-piperidine hydrobromide.

-

Molecular Formula: C₆H₁₃N₃[1] · HBr

-

Molecular Weight: 208.10 g/mol

-

Appearance: White to off-white crystalline powder.

-

Solubility: Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar solvents (DCM, Hexane).

-

Melting Point: High melting solid (Predicted >150°C; decomposes before boiling).

-

Hygroscopicity: High. The hydrobromide anion renders the salt susceptible to moisture absorption, leading to clumping and partial hydrolysis to acidic byproducts.

Hazard Identification & Toxicology (GHS)

Based on the guanidine pharmacophore and hydrobromide salt structure, the compound is classified under the WARNING signal word.

GHS Classification

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2] |

Toxicological Mechanisms

-

Guanidinium Bioactivity: The piperidine-guanidine moiety mimics arginine side chains, potentially interacting with voltage-gated sodium channels or adrenergic receptors. This biological activity necessitates treating the substance as a potential neuroactive agent until specific LD50 data proves otherwise.

-

Hydrobromide Acidity: Upon contact with mucous membranes or moisture, the salt can dissociate. While not as aggressive as free HBr, the localized pH drop contributes to severe irritation of the eyes and upper respiratory tract.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

-

Elimination/Substitution: Not applicable for specific synthesis requirements.

-

Engineering: Use a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

-

Administrative: Restrict access to trained personnel; store under inert atmosphere.

PPE Selection Matrix

The choice of PPE must account for the solid state (dust) and potential solution state (splash).

| Protection Zone | Recommended Equipment | Rationale |

| Respiratory | N95/P2 (Solids) or Half-mask with ABEK-P3 (Solutions) | Prevents inhalation of irritant dusts. HBr vapors may evolve if heated/acidified. |

| Dermal (Hands) | Nitrile Gloves (Double-gloving recommended) | Thickness: >0.11 mm. Breakthrough: >480 min. Protects against organic salt permeation. |

| Ocular | Chemical Safety Goggles | Side shields are insufficient due to the fine particle size and high water solubility (tear film interaction). |

| Body | Lab Coat (Tyvek sleeves optional) | Prevents accumulation of dust on street clothing. |

Safe Handling Protocol: Step-by-Step

Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic.

-

Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life by retarding hydrolysis.

-

Container: Amber glass or HDPE with Parafilm/Teflon tape seal to prevent moisture ingress.

Weighing & Transfer Workflow

The following Graphviz diagram illustrates the "Zero-Exposure" workflow for handling this irritant powder.

Figure 1: Safe handling workflow for hygroscopic irritant solids.

Protocol for Solution Preparation

-

Taring: Place a screw-cap vial on the balance inside the fume hood. Tare the balance.

-

Transfer: Using an anti-static spatula, transfer the solid directly into the vial. Avoid using weighing boats/paper to minimize static scattering of fine dust.

-

Solvation: Add the solvent (e.g., Water, Methanol) to the vial before removing it from the hood. This encapsulates the dust, eliminating inhalation risk during transport.

-

Sealing: Cap the vial tightly before removing from the hood.

Emergency Response & First Aid

In the event of exposure, the solubility of the hydrobromide salt facilitates rapid absorption but also allows for effective decontamination via water flushing.

Exposure Decision Tree

Figure 2: Emergency response decision matrix.

Specific Measures

-

Eye Contact: Critical. The salt is abrasive and acidic. Immediate irrigation is vital to prevent corneal opacity. Do not use neutralization agents (e.g., bicarbonate) in the eye; use only saline or water.

-

Ingestion: Do NOT induce vomiting. The hydrobromide component can cause esophageal irritation. Rinse mouth with water and provide 1-2 glasses of water to dilute.

-

Fire Fighting:

-

Hazardous Combustion Products: Nitrogen oxides (NOx), Hydrogen bromide (HBr), Carbon oxides (COx).

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to suppress fumes but contain runoff as it will be acidic.

-

Waste Disposal & Environmental Compliance

-

Classification: Hazardous Chemical Waste (Irritant).

-

Compatibility: Do not mix with strong bases (e.g., NaOH, KOH) in the waste stream, as this will liberate the free base piperidine derivative, potentially altering the waste profile (volatility/odor).

-

Protocol: Dissolve in a combustible solvent (if compatible) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HBr).

References

-

PubChem. (2025).[1][2] Piperidine-1-carboximidamide (Compound Summary).[1] National Center for Biotechnology Information. [Link]

-

ECHA. (2024). C&L Inventory: 1-Piperidinecarboximidamide hydrobromide. European Chemicals Agency.[2] [Link]

Sources

Methodological & Application

Application Note: Synthesis of Heterocyclic FAAH Inhibitors via Piperidine-1-carboximidamide Hydrobromide

This Application Note provides a comprehensive technical guide for the synthesis of Heterocyclic FAAH Inhibitors utilizing Piperidine-1-carboximidamide Hydrobromide (CAS: 332367-56-3) as a primary building block.

This guide targets medicinal chemists and process development scientists, focusing on the construction of 1,2,4-thiadiazole and 1,3,5-triazine scaffolds—key structural motifs in potent FAAH inhibitors (e.g., JNJ-series analogs)—derived directly from the amidine functionality.

Executive Summary

Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 receptor agonists.

Piperidine-1-carboximidamide Hydrobromide (1-Piperidinecarboximidamide HBr) serves as a critical amidine precursor for synthesizing the heterocyclic cores found in "second-generation" FAAH inhibitors. Unlike simple urea inhibitors (e.g., PF-04457845) formed from amines and isocyanates, these inhibitors utilize the amidine moiety to construct 1,2,4-thiadiazole or 1,3,5-triazine rings. These heterocycles act as bioisosteres or scaffolds that position the inhibitor within the FAAH acyl-chain binding pocket, facilitating the covalent modification of the catalytic Serine 241 nucleophile.

Key Chemical Advantages

-

Amidine Reactivity: The

core provides a 1,3-binucleophile motif ideal for cyclization with electrophiles (e.g., -

Scaffold Diversity: Enables the rapid generation of diverse heterocyclic cores (Thiadiazoles, Triazines, Pyrimidines) from a single stable salt.

-

Solubility: The hydrobromide salt offers superior stability and handling compared to the hygroscopic free base.

Chemical Strategy & Mechanism

The synthesis exploits the nucleophilicity of the amidine nitrogens. The protocol below details the conversion of Piperidine-1-carboximidamide into a 5-substituted-3-(piperidin-1-yl)-1,2,4-thiadiazole , a scaffold homologous to the JNJ-1661010 series of inhibitors.

Mechanistic Pathway[1][2]

-

Free Basing: In situ neutralization of the HBr salt liberates the reactive amidine.

-

Cyclization: Reaction with Trichloromethanesulfenyl chloride (Perchloromethyl mercaptan) or Thioacyl chlorides generates the thiadiazole ring.

-

Inhibition Mechanism: The resulting inhibitor binds to the FAAH active site. The heterocyclic core mimics the arachidonoyl tail, positioning a reactive urea or carbamate warhead (if attached) or acting as a reversible inhibitor itself, blocking the catalytic triad (Ser241-Ser217-Lys142).

Visualization: Synthetic Pathway & Biological Mechanism[3]

Caption: Logical flow from the amidine salt precursor to the final heterocyclic FAAH inhibitor scaffold.

Experimental Protocols

Safety Pre-Requisites

-

Piperidine-1-carboximidamide HBr: Irritant. Avoid inhalation.

-

Trichloromethanesulfenyl chloride: Toxic/Corrosive. Must be handled in a fume hood.

-

Solvents: Use anhydrous solvents (DCM, THF) to prevent hydrolysis of electrophiles.

Protocol A: Synthesis of 3-(Piperidin-1-yl)-5-chloro-1,2,4-thiadiazole

This intermediate is a versatile gateway to various FAAH inhibitors.

Reagents:

-

Trichloromethanesulfenyl chloride (1.1 eq)

-

Sodium Hydroxide (NaOH), 50% aq. solution (4.0 eq)

-

Dichloromethane (DCM) (10 mL/g reactant)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq, Phase Transfer Catalyst)

Step-by-Step Procedure:

-

Preparation of Biphasic System:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine-1-carboximidamide HBr (2.08 g, 10 mmol) in DCM (20 mL).

-

Cool the solution to 0°C using an ice bath.

-

-

Base Addition:

-

Add the 50% NaOH solution (3.2 g, 40 mmol) slowly to the stirred mixture.

-

Add TBAB (160 mg) to facilitate phase transfer.

-

-

Cyclization Reaction:

-

Add Trichloromethanesulfenyl chloride (1.86 g, 11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C. Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The amidine starting material (polar) should disappear, and a less polar product spot should appear.

-

-

Work-up:

-

Dilute with water (50 mL) and separate the organic (DCM) layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organic phases, wash with brine (30 mL), and dry over anhydrous

. -

Filter and concentrate under reduced pressure to yield the crude chlorothiadiazole.

-

-

Purification:

-

Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

-

Yield Expectation: 60-75% as a pale yellow solid.

-

Protocol B: Functionalization to Final Urea Inhibitor

To create a "JNJ-like" inhibitor, the chloro-group is displaced by an amine, or the scaffold is further reacted with an isocyanate.

Reagents:

-

3-(Piperidin-1-yl)-5-chloro-1,2,4-thiadiazole (from Protocol A)

-

Aryl amine (e.g., 3-aminopyridine or aniline derivative) (1.2 eq)

-

Cesium Carbonate (

) (2.0 eq) -

Palladium Catalyst (e.g.,

, Xantphos) (5 mol%) -

Dioxane (anhydrous)

Procedure:

-

Coupling: Combine the chlorothiadiazole, aryl amine,

, and Pd-catalyst in a sealed tube with dioxane. -

Reaction: Degas with nitrogen for 5 mins. Heat at 100°C for 12 hours.

-

Isolation: Filter through Celite, concentrate, and purify via HPLC.

Quality Control & Validation

Data integrity is paramount. Every synthesized batch must pass the following QC gates before biological testing.

Analytical Specifications Table

| Test Parameter | Method | Acceptance Criteria | Purpose |

| Identity | 1H-NMR (400 MHz, DMSO-d6) | Characteristic piperidine multiplet (1.5-1.7 ppm, 3.4-3.6 ppm); Absence of amidine NH signals (if cyclized). | Confirm structure and cyclization. |

| Purity | LC-MS (C18, ACN/H2O + 0.1% FA) | > 95% Area Under Curve (AUC). Mass [M+H]+ consistent with calc. mass. | Ensure no unreacted amidine or side products. |

| Residual Solvent | GC-Headspace | < 5000 ppm (Class 3 solvents). | Biological safety. |

| Appearance | Visual Inspection | White to Off-white crystalline solid.[2] | Physical characterization.[3][4][5] |

Validation of FAAH Inhibition (In Vitro)

To validate the synthesized compound, perform a standard FAAH Activity Assay :

-

Substrate: AMC-Arachidonoyl Amide (fluorescent substrate).

-

Enzyme: Human recombinant FAAH.

-

Readout: Fluorescence intensity (Ex 340 nm / Em 460 nm) upon hydrolysis.

-

Control: Include URB597 (positive control) and Vehicle (DMSO).

-

Success Metric: The synthesized inhibitor should display an

.

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield in Cyclization | Hydrolysis of Trichloromethanesulfenyl chloride. | Ensure DCM is dry. Maintain biphasic stirring vigor. Keep temp < 5°C during addition. |

| Incomplete Reaction | Amidine salt not fully neutralized. | Increase NaOH equivalents or reaction time. Ensure TBAB is fresh. |

| Sticky/Oily Product | Residual solvent or impurities. | Triturate with cold diethyl ether or recrystallize from Ethanol/Water. |

| No Inhibition Activity | Incorrect regiochemistry of cyclization. | Verify structure by 2D-NMR (HMBC) to ensure the piperidine is attached to the C3 position of the thiadiazole. |

References

-

Pfizer Inc. (2009). Discovery of PF-04457845: A Highly Potent, Specific, and Irreversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH) for the Treatment of Pain. Journal of Medicinal Chemistry.

-

Johnson & Johnson. (2006). 1,2,4-Thiadiazole Derivatives as FAAH Inhibitors. Patent WO2006117461.

-

Scripps Research Institute. (2008). Piperidine and Piperazine Urea Inhibitors of Fatty Acid Amide Hydrolase. Biochemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11165365, Piperidine-1-carboximidamide. Retrieved from PubChem.[6]

-

GuideChem. (2024). Piperidine-1-carboximidamide Hydrobromide Chemical Properties and Suppliers.

Sources

- 1. 1513873-32-9|N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. piperidines: Topics by Science.gov [science.gov]

- 6. N-(N-Hydroxyamidino)piperidine | C6H13N3O | CID 152974 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note and Protocol for the Synthesis of N-(Trichloromethylthio)piperidine-1-carboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(trichloromethylthio)piperidine-1-carboximidamide through the reaction of Piperidine-1-carboximidamide with the highly reactive electrophile, perchloromethyl mercaptan. Due to the hazardous nature of perchloromethyl mercaptan, this guide emphasizes stringent safety protocols and provides a thorough discussion of the reaction mechanism, stoichiometry, and purification methods. The resulting N-sulfenylated guanidine derivative is of interest for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Introduction

Piperidine-1-carboximidamide, a guanidine derivative, possesses multiple nucleophilic nitrogen atoms, making it a versatile precursor for the synthesis of various heterocyclic and acyclic compounds.[1][2] The piperidine moiety is a common scaffold in many pharmaceuticals.[3][4][5] Perchloromethyl mercaptan (trichloromethanesulfenyl chloride) is a potent electrophile used in the synthesis of fungicides and dyes, known for its ability to introduce a trichloromethylthio (-SCCl₃) group.[6]

The reaction between a nucleophilic nitrogen, such as in a guanidine, and a sulfenyl chloride, like perchloromethyl mercaptan, proceeds via a nucleophilic substitution mechanism. This application note details a proposed protocol for this reaction, leading to the formation of N-(trichloromethylthio)piperidine-1-carboximidamide. Given the lack of a specific published procedure for this exact reaction, the following protocol is based on established principles of organic synthesis involving similar reagents.[7][8]

Health and Safety

Extreme caution must be exercised when handling perchloromethyl mercaptan. It is a highly toxic, corrosive, and moisture-sensitive substance.[9][10][11] Inhalation can be fatal, and it can cause severe skin burns and eye damage.[6][10] All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

-

Full-face respirator with appropriate cartridges for organic vapors and acid gases.

-

Chemical-resistant gloves (e.g., Viton® or a suitable laminate).

-

Chemical splash goggles and a face shield.[9]

-

Flame-resistant lab coat.

-

Closed-toe shoes.

Emergency Preparedness:

-

An emergency shower and eyewash station must be immediately accessible.[9]

-

Have a spill kit rated for reactive and corrosive materials readily available.

-

Ensure access to a Class B or C fire extinguisher. Do not use water on fires involving perchloromethyl mercaptan.[9]

Waste Disposal:

-

All contaminated materials must be treated as hazardous waste and disposed of according to institutional and local regulations. Quench any residual perchloromethyl mercaptan with a suitable nucleophile (e.g., a solution of sodium bisulfite) under controlled conditions before disposal.

Reaction Scheme and Mechanism

The proposed reaction involves the nucleophilic attack of one of the nitrogen atoms of Piperidine-1-carboximidamide on the electrophilic sulfur atom of perchloromethyl mercaptan, with the subsequent displacement of the chloride leaving group. The exocyclic nitrogen atoms of the guanidine moiety are more nucleophilic than the endocyclic piperidine nitrogen due to resonance stabilization of the resulting cation. The reaction is expected to proceed as follows:

Reaction Scheme:

Proposed Mechanism:

The lone pair of electrons on one of the exocyclic nitrogen atoms of Piperidine-1-carboximidamide attacks the electrophilic sulfur atom of perchloromethyl mercaptan. This results in the formation of a transient sulfonium intermediate, which then collapses with the expulsion of a chloride ion to yield the protonated product. A base is required to neutralize the resulting hydrochloride salt and isolate the free base.

Materials and Methods

Materials

| Reagent/Material | Grade | Supplier |

| Piperidine-1-carboximidamide | ≥98% | (Synthesized) |

| Perchloromethyl mercaptan | ≥95% | Major Supplier |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Major Supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier |

| Diethyl ether | Anhydrous, ≥99.7% | Major Supplier |

| Sodium sulfate | Anhydrous, granular | Major Supplier |

| Hydrochloric acid (HCl) | 1 M solution | Major Supplier |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Major Supplier |

| Brine | Saturated solution | Major Supplier |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Schlenk line or nitrogen/argon manifold

-

Cannula and septa

-

Addition funnel

-

Thermometer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Synthesis of Piperidine-1-carboximidamide

Piperidine-1-carboximidamide can be synthesized from O-methylisourea sulfate and piperidine as described in the literature.[12] The free base is obtained by treating the resulting sulfate salt with a base like sodium hydroxide and extracting with an organic solvent.[12]

Reaction of Piperidine-1-carboximidamide with Perchloromethyl Mercaptan

Workflow Diagram:

Caption: Experimental workflow for the synthesis of N-(trichloromethylthio)piperidine-1-carboximidamide.

Step-by-Step Procedure:

-

Preparation:

-

To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add Piperidine-1-carboximidamide (1.27 g, 10 mmol).

-

Add anhydrous dichloromethane (DCM, 40 mL) and triethylamine (TEA, 1.53 mL, 11 mmol, 1.1 eq.). Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

-

Reaction:

-

In a separate dry flask, prepare a solution of perchloromethyl mercaptan (1.86 g, 10 mmol, 1.0 eq.) in anhydrous DCM (10 mL).

-

Transfer the perchloromethyl mercaptan solution to the addition funnel.

-

Add the perchloromethyl mercaptan solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. A precipitate of triethylamine hydrochloride may form.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

-

-

Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The starting material and product should have different Rf values.

-

-

Work-up:

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution (30 mL). Caution: Gas evolution (CO₂) may occur.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(trichloromethylthio)piperidine-1-carboximidamide.

-

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and purity.

-

FT-IR: To identify characteristic functional groups.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

Expected Results and Discussion

The reaction is expected to yield the desired N-(trichloromethylthio)piperidine-1-carboximidamide. The yield will depend on the purity of the starting materials and the strict adherence to anhydrous conditions. Perchloromethyl mercaptan is sensitive to moisture and can decompose to form phosgene and hydrochloric acid, which can lead to side reactions and lower yields.[6][13]

The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the base can be used to ensure complete neutralization.

Quantitative Data Summary:

| Parameter | Value |

| Piperidine-1-carboximidamide | 1.27 g (10 mmol) |

| Perchloromethyl mercaptan | 1.86 g (10 mmol) |

| Triethylamine | 1.53 mL (11 mmol) |

| Solvent (DCM) | 50 mL |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 5-7 hours |

| Expected Product M.W. | 276.61 g/mol |

| Theoretical Yield | 2.77 g |

Troubleshooting

-

Low or no yield: This is likely due to moisture in the reaction. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.

-

Multiple products: This could be due to reaction at different nitrogen atoms or side reactions of the perchloromethyl mercaptan. Purification by flash chromatography should separate the desired product. The reaction temperature should be carefully controlled to minimize side reactions.

-

Incomplete reaction: If TLC shows significant starting material remaining after the allotted time, the reaction time can be extended, or the reaction can be gently warmed (e.g., to 40 °C), but this may also increase the formation of side products.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the synthesis of N-(trichloromethylthio)piperidine-1-carboximidamide. The procedure emphasizes the critical safety precautions necessary for handling the hazardous reagent perchloromethyl mercaptan. This protocol should serve as a valuable guide for researchers in the synthesis of novel guanidine derivatives for potential applications in drug discovery and development.

References

- Kittleson, A. R. (1951). Manufacture of n-trichloromethylthioimides. U.S. Patent No. 2,553,776. Washington, DC: U.S.

-

Betz, R., & Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253. [Link]

-

Sztanke, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]

-

Gates, M. (1987). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

National Center for Biotechnology Information (n.d.). Piperidine-1-carboxamidine. PubChem. Retrieved from [Link]

- Carr, A. A., et al. (2010). Process for production of piperidine derivatives. U.S.

- CN111808012A (2020). Synthesis of folpet.

-

New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Perchloromethyl Mercaptan. [Link]

-

Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(22), 5839-5843. [Link]

-

Occupational Safety and Health Administration (n.d.). Perchloromethyl Mercaptan. [Link]

-

O. I. Sharipov, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1033. [Link]

-

Wolfe, J. P., et al. (2011). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 13(23), 6244-6247. [Link]

-

Coldham, I. (1998). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. [Link]

-

Li, H., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2169. [Link]

-

Rees, C. W., & Storr, R. C. (1969). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society C: Organic, 760-763. [Link]

-

Organic Chemistry Portal (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]

-

Sharipov, O. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1033. [Link]

-

Wikipedia (n.d.). Trichloromethane sulfenyl chloride. [Link]

-

Organic Chemistry Portal (n.d.). Piperidine synthesis. [Link]

-

Kharasch, N., & Langford, R. B. (1964). 2,4-dinitrobenzenesulfenyl chloride. Organic Syntheses, 44, 47. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54499. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. US20100010227A1 - Process for production of piperidine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 7. US2553776A - Manufacture of n-trichloromethylthioimides - Google Patents [patents.google.com]

- 8. Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. nj.gov [nj.gov]

- 10. fishersci.es [fishersci.es]

- 11. fishersci.com [fishersci.com]

- 12. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PERCHLOROMETHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Piperidine-1-carboximidamide Hydrobromide as a guanidinylating agent in organic synthesis

[4]

Experimental Protocols

Protocol A: Synthesis of N-Substituted Piperidine-1-carboximidamides (Alkylation)

Target: Introduction of the amidinopiperidine moiety onto an alkyl chain or benzylic position.

Reagents:

-

Piperidine-1-carboximidamide HBr (1.0 equiv)

-

Alkyl Halide (R-Br or R-I) (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu) (2.2 equiv)

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

-

Activation (In Situ Free Basing):

-

In a flame-dried round-bottom flask under Argon, suspend Piperidine-1-carboximidamide HBr (1.0 g, 4.8 mmol) in anhydrous DMF (10 mL).

-

Cool to 0°C. Carefully add NaH (2.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should become clear or slightly turbid.

-

-

Nucleophilic Attack:

-

Cool the mixture back to 0°C.

-

Add the Alkyl Halide (dissolved in minimal DMF) dropwise over 10 minutes.

-

Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1) or LC-MS.

-

-

Workup:

-